Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-((4-methyl-1-piperazinyl)carbonyl)-, monohydrochloride

Description

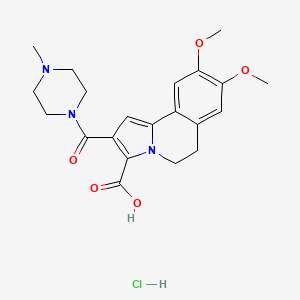

Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-((4-methyl-1-piperazinyl)carbonyl)-, monohydrochloride is a synthetic derivative of the pyrrolo[2,1-a]isoquinoline scaffold, a heterocyclic framework prevalent in bioactive natural products and pharmaceuticals. Key structural features include:

- 5,6-Dihydro moiety, reducing aromaticity and enhancing conformational flexibility.

- 8,9-Dimethoxy substituents, common in alkaloids like crispine A for anticancer activity .

- Carboxylic acid at position 3, which may improve solubility or enable salt formation.

- 4-Methylpiperazinyl carbonyl group at position 2, a pharmacophore known to enhance bioavailability and target binding .

- Monohydrochloride salt, optimizing solubility for therapeutic applications.

This compound’s design integrates structural motifs from natural alkaloids (e.g., lamellarins, crispine A) and synthetic modifications to potentiate pharmacological activity.

Properties

CAS No. |

39731-78-7 |

|---|---|

Molecular Formula |

C21H26ClN3O5 |

Molecular Weight |

435.9 g/mol |

IUPAC Name |

8,9-dimethoxy-2-(4-methylpiperazine-1-carbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H25N3O5.ClH/c1-22-6-8-23(9-7-22)20(25)15-11-16-14-12-18(29-3)17(28-2)10-13(14)4-5-24(16)19(15)21(26)27;/h10-12H,4-9H2,1-3H3,(H,26,27);1H |

InChI Key |

RQSUGDOYELIQBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(N3CCC4=CC(=C(C=C4C3=C2)OC)OC)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-((4-methyl-1-piperazinyl)carbonyl)-, monohydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of the Pyrroloisoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

Functional Group Modifications: Introduction of methoxy groups and the piperazinyl carbonyl moiety through substitution reactions.

Hydrochloride Formation: The final step often involves the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions could target the carbonyl group.

Substitution: Various substitution reactions can occur, especially involving the piperazinyl moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Key Observations:

- Synthetic Routes: The target compound’s synthesis likely employs 1,3-dipolar cycloaddition (common for pyrrolo[2,1-a]isoquinolines) , followed by late-stage piperazinyl coupling. Comparatively, trifluoromethylated analogs require specialized metal catalysis , while spirooxindole derivatives use multicomponent reactions .

- Substituent Impact: The 8,9-dimethoxy groups mirror crispine A’s structure, associated with DNA intercalation and topoisomerase inhibition .

Pharmacological and Physicochemical Properties

Key Observations:

Advantages and Limitations vs. Analogs

- Advantages :

- Limitations: Synthetic complexity of introducing multiple substituents (dimethoxy, piperazinyl) may reduce yield vs. simpler analogs . No in vivo data yet; toxicity and metabolic stability require validation.

Biological Activity

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives, particularly the compound , have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex molecular structure that includes a pyrroloisoquinoline core with various substituents. The synthesis typically involves multi-step organic reactions including cyclization, functional group transformations, and amidation reactions.

Common Synthesis Steps:

- Cyclization Reactions: Formation of the pyrroloisoquinoline core.

- Functional Group Transformations: Introduction of carboxylic acid and methoxy groups.

- Amidation Reactions: Formation of the piperazinyl carbonyl group.

The biological activity of Pyrrolo(2,1-a)isoquinoline derivatives is primarily attributed to their ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways leading to therapeutic effects.

Key Mechanisms Include:

- Inhibition of enzyme activity (e.g., kinases).

- Modulation of receptor signaling pathways (e.g., serotonin receptors).

- Induction of apoptosis in cancer cells.

Biological Activities

Numerous studies have documented the pharmacological properties of Pyrrolo(2,1-a)isoquinoline derivatives:

Anticancer Activity

Research has indicated that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : Showed IC50 values indicating potent anti-proliferative effects.

- HeLa (cervical cancer) : Demonstrated substantial cell death through apoptosis pathways.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis |

| HeLa | 10 | Apoptosis |

| A549 | 15 | Cell Cycle Arrest |

Neuroprotective Effects

Pyrrolo(2,1-a)isoquinoline derivatives have also been studied for their neuroprotective properties. They may exert these effects through:

- Antioxidant activity.

- Modulating neurotransmitter systems (e.g., serotonin).

Anti-inflammatory Properties

These compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways.

Case Studies

-

Study on Antitumor Activity:

A recent study evaluated the cytotoxicity of several Pyrrolo(2,1-a)isoquinoline derivatives against human cancer cell lines using the MTT assay. Compounds were found to inhibit cell growth significantly at low concentrations, suggesting potential as chemotherapeutic agents . -

Neuroprotection Research:

Another investigation focused on the neuroprotective effects of these compounds in models of oxidative stress. The results indicated that they could reduce neuronal cell death by modulating oxidative stress responses . -

Inflammation Model:

A study assessed the anti-inflammatory effects in vitro using macrophage cell lines. The results demonstrated a decrease in TNF-alpha production upon treatment with Pyrrolo(2,1-a)isoquinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.